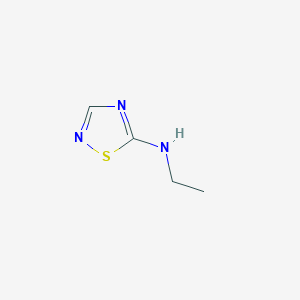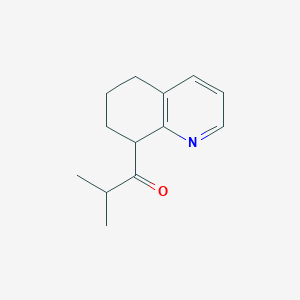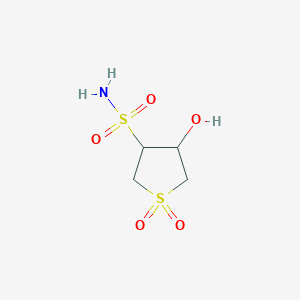![molecular formula C18H18N2OS B12111813 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
The synthesis of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzothiazole with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a suitable coupling agent. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions . Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with the synthesis of bacterial cell walls, leading to the death of bacterial cells .
Comparaison Avec Des Composés Similaires
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be compared with other benzothiazole derivatives, such as:
2-methylbenzothiazole: A simpler derivative with similar antimicrobial properties but lower potency.
4-methyl-2-(2H-1,2,3-triazol-2-yl)benzothiazole: A compound with enhanced antifungal activity due to the presence of the triazole ring.
N-(6-chlorobenzo[d]thiazol-2-yl)propanamide: A derivative with improved anticancer activity due to the presence of the chloro substituent.
Propriétés
Formule moléculaire |
C18H18N2OS |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-10-12(3)4-9-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Clé InChI |
IULVECRNTCDZQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)
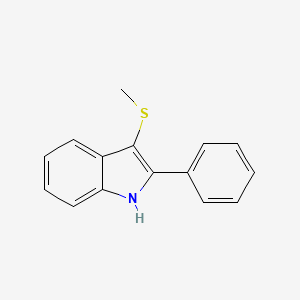

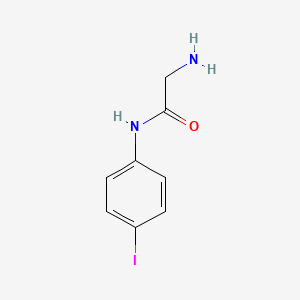
![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)

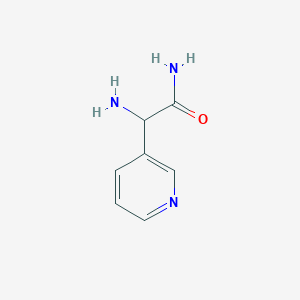
![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)

